molecular formula C9H5ClO3 B181859 3-chloro-7-hydroxy-4H-chromen-4-one CAS No. 685848-25-3

3-chloro-7-hydroxy-4H-chromen-4-one

Cat. No. B181859
M. Wt: 196.58 g/mol
InChI Key: RQOTXVGXRZBLNZ-UHFFFAOYSA-N
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Description

“3-chloro-7-hydroxy-4H-chromen-4-one” is a member of the class of 7-hydroxyisoflavones . It is a derivative of 3-phenyl-4H-chromen-4-one, which is substituted by a hydroxy group at position 7 and a chloro group at position 3 . Chroman-4-one, also known as chromone, is an important and versatile 6-O-membered heterocyclic system widespread in the plant kingdom . The importance of this scaffold is highlighted by the huge number of publications dedicated to the synthesis of natural and synthetic derivatives over the past decade .


Synthesis Analysis

A wide range of 2-(hetero)aryl-4H-chromen-4-ones was synthesized via intermolecular o-acylation of substituted phenols with cinnamoyl chlorides mediated by BiCl3 in refluxing carbon tetrachloride followed by intramolecular cyclodehydrogenation of the 2′-hydroxychalcones formed promoted by RuCl3·3H2O at reflux for additional 5 h . Polymethoxy-4H-chromen-4-ones have been prepared by condensation of 2′-hydroxyacetophenone derivatives and acylbenzotriazoles in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) in dry THF at −78 to 0 °C, followed by cyclodehydration promoted by p-PTSA in toluene at 80 °C .


Molecular Structure Analysis

The molecular formula of “3-chloro-7-hydroxy-4H-chromen-4-one” is C9H5ClO3 . The InChI code is 1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H . The Canonical SMILES is C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The molecular weight of “3-chloro-7-hydroxy-4H-chromen-4-one” is 196.59 g/mol . The XLogP3-AA is 2.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Application : The chroman-4-one framework, to which 3-chloro-7-hydroxy-4H-chromen-4-one belongs, is a significant structural entity in the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
    • Method of Application : Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This includes the synthesis of these compounds .
    • Results : Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
  • Life Chemicals Inc.

    • Application : 3-Chloro-7-hydroxy-4H-chromen-4-one is a chemical compound available from Life Chemicals Inc .
    • Method of Application : The specific methods of application or experimental procedures are not provided .
    • Results : The outcomes or results of using this compound are not specified .

Future Directions

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

3-chloro-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOTXVGXRZBLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419867
Record name 3-chloro-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-7-hydroxy-4H-chromen-4-one

CAS RN

685848-25-3
Record name 3-chloro-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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